Triflumezopyrim
Overview
Description
Triflumezopyrim is a novel mesoionic insecticide developed by Corteva Agriscience (formerly DuPont Crop Protection). It is primarily used to control planthoppers in rice, including the brown planthopper, small brown planthopper, and white-backed planthopper . This compound has shown high efficiency at low dosages and is effective against both susceptible and resistant hopper species .
Biochemical Analysis
Biochemical Properties
Triflumezopyrim interacts with various biomolecules, notably the nicotinic acetylcholine receptor (nAChR). It has been found to displace imidacloprid from nAChR in aphid membranes, indicating that this compound binds to the orthosteric site of the nAChR . This interaction plays a crucial role in its insecticidal activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the generational growth and reproduction of the small brown planthopper, Laodelphax striatellus . It influences cell function by interacting with the nAChR, which can affect cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the nAChR. It inhibits nAChR currents, distinguishing it from other insecticides in IRAC Group 4, which are typically nAChR agonists . This unique mechanism of action contributes to this compound’s high efficacy against pests that have developed resistance to other insecticides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, the half-lives of this compound were found to range from 2.21 to 3.02 days in plant tissues and 3.78 to 4.79 days in soil . This indicates that this compound has reasonable persistence and can remain effective against pests for up to 7-10 days after application .
Metabolic Pathways
It has been observed that this compound can induce the activities of certain detoxification enzymes, such as glutathione S-transferase and cytochrome P450 monooxygenase . These enzymes play a crucial role in the metabolism of xenobiotics, suggesting that this compound may influence these metabolic pathways.
Transport and Distribution
This compound can be absorbed by both the roots and leaves of plants. In rice plants, it has been found to form a systematic distribution when absorbed by roots. When absorbed by leaves, it can be transported to the bottom leaves, but is not detected in the roots . This indicates that this compound exhibits high acropetal translocation within the plant .
Preparation Methods
Triflumezopyrim is synthesized through a series of chemical reactions involving pyrimidine and trifluoromethyl phenyl compounds. The synthetic route typically involves the formation of a mesoionic structure, which is crucial for its insecticidal activity . Industrial production methods often employ a modified QuEChERS method for the extraction and purification of this compound, enhancing the efficiency of the process .
Chemical Reactions Analysis
Triflumezopyrim undergoes various chemical reactions, including hydroxylation, oxidation, hydrolysis, decarboxylation, and rearrangement reactions . Common reagents used in these reactions include acetonitrile and dispersive solid-phase extraction materials . The major products formed from these reactions are various metabolites, with hydroxylation of the trifluoromethyl phenyl ring being a significant pathway .
Scientific Research Applications
Triflumezopyrim is extensively used in agricultural research for controlling planthoppers in rice ecosystems . It has been studied for its residue dynamics and bio-efficacy, showing reasonable persistence and high efficacy against planthoppers . Additionally, this compound is considered harmless to natural enemies in the rice ecosystem, making it a suitable alternative pesticide . Its applications extend to environmental science, where its impact on non-target species and residue dynamics are evaluated .
Mechanism of Action
Triflumezopyrim acts by binding to and inhibiting the orthosteric site of the nicotinic acetylcholine receptor . This mechanism deviates from that of neonicotinoids, which stimulate the receptor, leading to over-excitation of the insect nervous system . By inhibiting the receptor, this compound effectively controls the insect population without causing over-excitation .
Comparison with Similar Compounds
Triflumezopyrim is unique among insecticides due to its mesoionic structure and specific mechanism of action. Similar compounds include imidacloprid, which is also used to control planthoppers but acts as a receptor agonist . This compound’s ability to inhibit the receptor rather than stimulate it sets it apart from other insecticides, offering a different approach to pest control .
Properties
IUPAC Name |
4-oxo-1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c21-20(22,23)15-5-3-4-14(8-15)17-18(28)26-7-2-1-6-16(26)27(19(17)29)11-13-9-24-12-25-10-13/h1-10,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOTJOOBRODLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C(=C(C(=O)N2C=C1)C3=CC(=CC=C3)C(F)(F)F)[O-])CC4=CN=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155139 | |
Record name | Triflumezopyrim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263133-33-0 | |
Record name | Triflumezopyrim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263133-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflumezopyrim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263133330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflumezopyrim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-3-ide-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUMEZOPYRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP0231M1ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Triflumezopyrim in insects?
A1: this compound acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects. [, , ] It binds to the orthosteric site of these receptors, leading to potent inhibition of neuronal signaling. []
Q2: How does this compound's interaction with nAChRs differ from that of neonicotinoids?
A2: While both this compound and neonicotinoids target nAChRs, this compound primarily acts as an antagonist, causing receptor inhibition with minimal agonism. [, ] Neonicotinoids, on the other hand, function primarily as agonists, leading to receptor activation and subsequent desensitization. [, ]
Q3: Does this compound exhibit cross-resistance with neonicotinoids?
A3: this compound shows limited cross-resistance with neonicotinoids. [] Field populations of brown planthoppers (Nilaparvata lugens) resistant to neonicotinoids have shown susceptibility to this compound. [, , , ]
Q4: How does this compound affect insect behavior and physiology?
A4: this compound disrupts feeding behavior in insects like the brown planthopper (N. lugens) and the small brown planthopper (Laodelphax striatellus). [, , , ] Studies have shown prolonged non-probing periods, reduced phloem ingestion, and decreased honeydew secretion in treated insects. [, ] These effects ultimately impair insect growth, development, reproduction, and survival. [, , ]
Q5: What downstream effects are observed in insects following this compound exposure?
A5: this compound can impact various physiological processes in insects, including:
- Reduced fecundity: this compound affects egg production, hatching rates, and the expression of genes related to vitellogenin and juvenile hormone. [, , ]
- Impaired development: Exposure can lead to prolonged pre-adult developmental stages and influence the expression of genes involved in molting. [, , ]
- Altered enzyme activity: this compound can induce detoxification enzymes like cytochrome P450 monooxygenases (P450s), potentially contributing to resistance mechanisms. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H10ClF3N4OS and its molecular weight is 408.8 g/mol.
Q7: What is known about the material compatibility and stability of this compound?
A8: Research indicates that this compound is compatible with certain fungicides for tank-mixing applications in rice fields, demonstrating its potential for integrated pest management strategies. [, , ] Studies have also explored its stability in different matrices like rice plants, soil, and water, which is crucial for understanding its residual behavior in the environment. [, , ]
Q8: How do structural modifications of this compound affect its insecticidal activity?
A9: While the provided research focuses primarily on this compound, related studies exploring pyrido[1,2-a]pyrimidine mesoionic compounds highlight the impact of structural modifications on their activity. [, , ] These studies indicate that substitutions at various positions, including the 1-position with indole or amido groups, can significantly influence the potency and selectivity against different insect species. [, , ]
Q9: What are the known mechanisms of resistance to this compound in insects?
A10: Research suggests that enhanced detoxification by P450 enzymes could contribute to this compound resistance. [, , ] Studies on the small brown planthopper (L. striatellus) have shown increased P450 activity and overexpression of specific P450 genes (e.g., CYP303A1, CYP4CE2, CYP419A1v2) in this compound-resistant strains. []
Q10: What is known about the toxicity and safety profile of this compound?
A11: While specific toxicological data is not extensively discussed in these papers, this compound is generally considered to have a favorable toxicological profile compared to some neonicotinoids. [] Its low toxicity to non-target organisms and reduced environmental impact are highlighted as advantages. []
Q11: Are there any concerns regarding the environmental impact and degradation of this compound?
A12: Research has investigated the residual behavior and translocation of this compound in rice plants and the environment. [, , ] Studies on its uptake, translocation, and degradation patterns are crucial for assessing potential risks and establishing appropriate safety measures for its use in agriculture.
Q12: Are there any alternatives or substitutes for this compound in insect control?
A12: The research highlights several other insecticides used for controlling rice planthoppers, including:
- Neonicotinoids: Imidacloprid, thiamethoxam, dinotefuran, nitenpyram [, , , , , , ]
- Other chemistries: Pymetrozine, buprofezin, chlorpyrifos, etofenprox, fipronil, sulfoxaflor, spinetoram [, , , , , , , , , ]
Q13: What are some future research directions for this compound?
A13: Further research on this compound could focus on:
- Elucidating the precise binding sites and interactions of this compound with insect nAChR subtypes to understand its selectivity and potential for resistance development. [, , ]
- Exploring its potential in combination with other control methods like biological control agents or RNA interference (RNAi) technologies for sustainable pest management. []
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